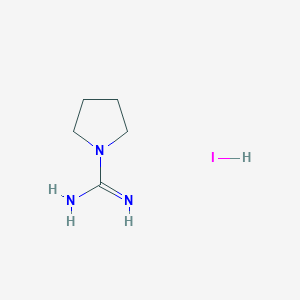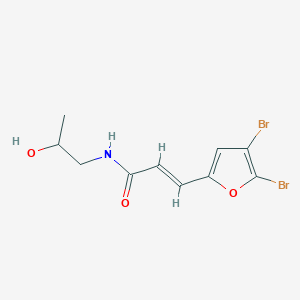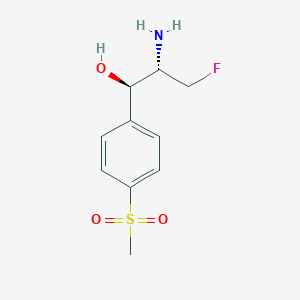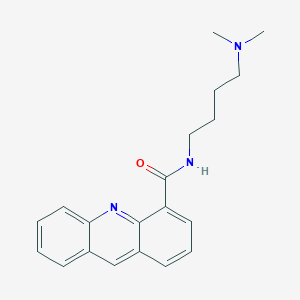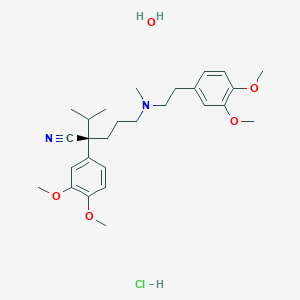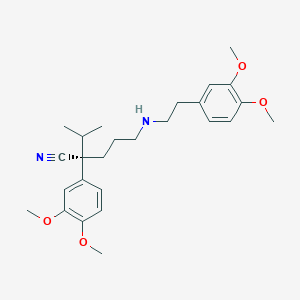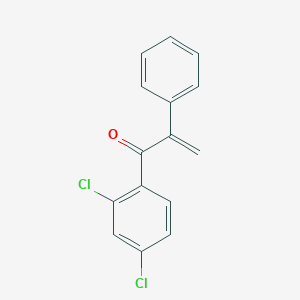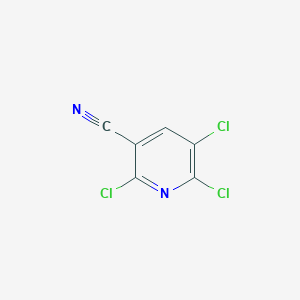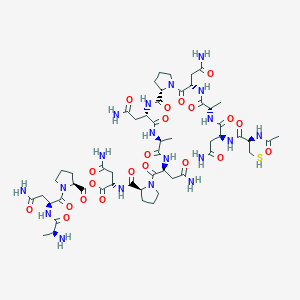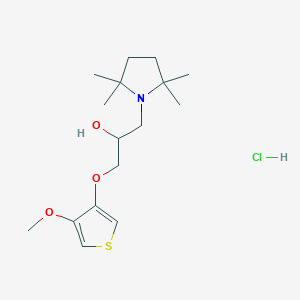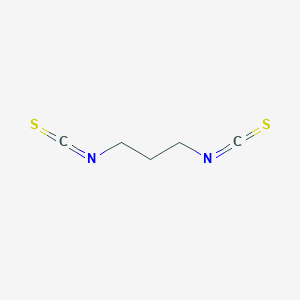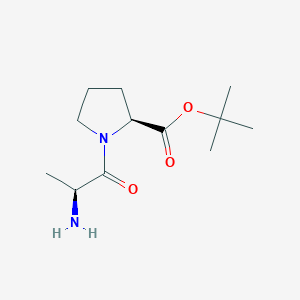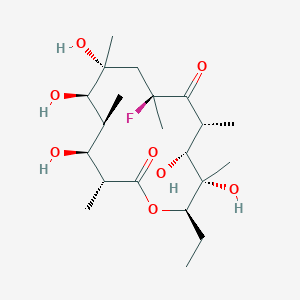
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoroerythronolide A is a fluorinated derivative of erythronolide, a macrolide antibiotic
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 8-Fluoroerythronolide A involves the fluorination of erythronolide derivatives. One common method is the fluorination of 8,9-anhydroerythronolide A using trifluoromethyl hypofluorite. This reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of 8-Fluoroerythronolide A can be achieved through a combination of chemical synthesis and bioconversion. The chemical synthesis involves the initial preparation of the fluorinated aglycone, followed by its conversion into the desired product using microbial fermentation techniques. Streptomyces erythraeus, a mutant strain blocked in erythromycin biosynthesis, is often employed for this purpose .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoroerythronolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 8-Fluoroerythronolide A.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various fluorinated erythromycin derivatives, which exhibit enhanced antibacterial properties compared to their non-fluorinated counterparts .
Applications De Recherche Scientifique
8-Fluoroerythronolide A has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of new macrolide antibiotics.
Biology: The compound is used to study the effects of fluorine substitution on the biological activity of macrolides.
Medicine: 8-Fluoroerythronolide A and its derivatives are investigated for their potential as antibacterial agents.
Mécanisme D'action
The mechanism of action of 8-Fluoroerythronolide A involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The fluorine atom enhances the compound’s ability to bind to the ribosomal subunits, thereby increasing its antibacterial potency. This interaction disrupts the normal functioning of the bacterial cell, leading to its death .
Comparaison Avec Des Composés Similaires
- 8-Fluoroerythronolide B
- 8-Fluoroerythromycin A
- 8-Fluoroerythromycin B
- 8-Fluoroerythromycin C
- 8-Fluoroerythromycin D
Comparison: Compared to other fluorinated erythronolide derivatives, 8-Fluoroerythronolide A is unique due to its specific fluorination pattern, which significantly enhances its biological activity. The presence of the fluorine atom at the C-8 position allows for better interaction with bacterial ribosomes, making it a more potent antibacterial agent .
Propriétés
Numéro CAS |
104160-68-1 |
|---|---|
Formule moléculaire |
C21H37FO8 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C21H37FO8/c1-8-13-21(7,29)17(26)12(4)15(24)19(5,22)9-20(6,28)16(25)10(2)14(23)11(3)18(27)30-13/h10-14,16-17,23,25-26,28-29H,8-9H2,1-7H3/t10-,11+,12-,13+,14-,16+,17+,19-,20+,21+/m0/s1 |
Clé InChI |
WYLPLJKCZWLINI-KPFSQYPJSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
Synonymes |
8-Fluoroerythronolide A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


